molecular formula C22H27N3O3 B2491411 1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-14-7

1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2491411
CAS No.: 877640-14-7
M. Wt: 381.476
InChI Key: JOFSMQPVIWCSDX-UHFFFAOYSA-N
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Description

1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound of significant interest in medicinal chemistry and chemical biology for its potential application as a molecular scaffold in the development of PROteolysis TArgeting Chimeras (PROTACs) . The structure incorporates a pyrrolidinone moiety, a feature found in ligands for various biological targets, linked to a substituted urea connector. This architecture is characteristic of molecules designed to induce targeted protein degradation by facilitating a ternary complex between an E3 ubiquitin ligase and a protein of interest, leading to the ubiquitination and subsequent proteasomal degradation of the target. Researchers are exploring this compound and its analogs to investigate novel degradation pathways and to develop therapeutics for conditions such as oncology and neurodegenerative diseases, where the removal of pathogenic proteins is a key therapeutic strategy. Its value lies in its modular design, which allows for synthetic optimization to enhance binding affinity, selectivity, and degradation efficiency. This product is intended for use in hit-to-lead optimization, mechanism of action studies, and in vitro proof-of-concept assays to validate new targets for degradation.

Properties

IUPAC Name

1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16(2)24(14-17-7-5-4-6-8-17)22(27)23-18-13-21(26)25(15-18)19-9-11-20(28-3)12-10-19/h4-12,16,18H,13-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFSMQPVIWCSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzyl isocyanate with isopropylamine to form an intermediate urea derivative. This intermediate is then reacted with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

The compound exhibits several biological activities, including:

Neuroleptic Activity : Research indicates that derivatives of similar structures show neuroleptic effects. For instance, compounds with comparable structures have demonstrated significant activity against apomorphine-induced stereotyped behavior in animal models. The introduction of specific substituents enhances potency, making these compounds potentially more effective than established neuroleptics like haloperidol.

Anticancer Potential : The interaction with RXR-alpha suggests anticancer properties. RXR-alpha is crucial in regulating cell growth and differentiation. Studies have shown that compounds targeting this receptor can inhibit tumor growth across various cancer models.

Study 1: Neuroleptic Effects in Rodents

In a study assessing the neuroleptic activity of benzamide derivatives, this compound was evaluated for its ability to reduce stereotypic behaviors induced by apomorphine in rats. The results indicated a significant reduction in such behaviors, highlighting its potential as an effective neuroleptic agent.

Study 2: Modulation of Lipid Metabolism

Another study focused on the effects of this compound on lipid metabolism through its action on LXR-alpha. The findings revealed that treatment with the compound led to alterations in lipid profiles in treated cells, suggesting its role in managing dyslipidemia and related metabolic disorders.

Data Table: Summary of Biological Activities

PropertyDescription
IUPAC Name 1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
InChI InChI=1S/C20H23N3O3/c1-22(13-15-6-4-3-5-7-15)20(25)21-16-12-19(24)23(14-16)17-8-10-18(26-2)11-9-17/h3-11,16H,12-14H2,1-2H3,(H,21,25)
InChI Key WJXJIBFLFQPFHH-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Biological Targets Retinoic Acid Receptor RXR-alpha; Oxysterols Receptor LXR-alpha

Mechanism of Action

The mechanism of action of 1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact pathways and targets involved depend on the specific context of its use, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the urea class, which includes therapeutic agents (e.g., sorafenib, linuron) and experimental molecules. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Molecular Weight (g/mol) logP (Predicted) Reported Activity
1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea Benzyl, isopropyl, 4-methoxyphenyl-pyrrolidinone 381.47 2.8 Limited data; hypothesized kinase inhibition
Sorafenib 4-chloro-3-(trifluoromethyl)phenyl urea 464.83 3.6 Multi-kinase inhibitor (IC₅₀: 10–50 nM)
Linuron 3,4-dichlorophenyl, methoxy-dimethyl urea 249.10 3.0 Herbicide (PSII inhibition)
1-(4-Methoxyphenyl)-3-phenylurea Phenyl, 4-methoxyphenyl 242.27 2.1 Antioxidant/anti-inflammatory

Key Observations:

Substituent Impact on Activity: The benzyl-isopropyl groups in the target compound may enhance lipophilicity and membrane permeability compared to simpler aryl ureas (e.g., linuron). However, bulkier substituents could reduce solubility (predicted aqueous solubility: ~0.05 mg/mL). This contrasts with sorafenib’s trifluoromethyl group, which enhances hydrophobic interactions .

Pharmacological Potential: Unlike sorafenib, which targets Raf kinase, the target compound’s pyrrolidinone ring may favor binding to serine/threonine kinases (e.g., PIM kinases), as seen in analogues with similar lactam structures . The 4-methoxyphenyl group is associated with antioxidant activity in phenylurea derivatives , suggesting possible dual therapeutic roles.

Limitations of Current Data:

  • No peer-reviewed studies directly analyze this compound’s bioactivity or pharmacokinetics. Comparisons are extrapolated from structural analogues.
  • Crystallographic data (e.g., via SHELX-based refinement [[]]) are unavailable, hindering precise conformational analysis.

Biological Activity

1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships.

Chemical Structure

The compound can be structurally represented as follows:

C20H25N3O3\text{C}_{20}\text{H}_{25}\text{N}_3\text{O}_3

This molecular formula indicates the presence of multiple functional groups that may contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various urea derivatives, including this compound.

Structure-Activity Relationship (SAR)

The compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens has been investigated. A key finding is that modifications in the structure significantly influence its efficacy:

CompoundMIC (µg/mL)Activity
This compoundNot specifiedPotentially active
Other derivatives≤0.25 - >200Varied activity

The study highlighted that certain substitutions on the phenyl ring enhance antimicrobial activity, while others may reduce it. For instance, halogenation at specific positions has been shown to improve efficacy against MRSA .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. The urea derivative was tested on human embryonic kidney cells (HEK293), revealing:

CompoundCytotoxicity (µg/mL)Hemolytic Activity
This compoundNot specifiedNone observed

The results indicated a lack of hemolytic activity at doses up to 32 µg/mL, suggesting a favorable safety profile compared to other tested compounds .

Case Studies and Research Findings

Several studies have focused on the biological activity of urea derivatives, including this compound:

  • Antimicrobial Screening : A library of urea derivatives was screened against a panel of bacterial and fungal pathogens. The results indicated that while some derivatives exhibited strong activity against MRSA, others showed limited effectiveness, emphasizing the need for structural optimization .
  • In Vivo Evaluations : In animal models, certain urea derivatives demonstrated good solubility and metabolic stability, which are essential for therapeutic applications. These findings suggest that modifications to the urea structure can lead to improved pharmacokinetic properties .

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, and how can reaction yields be improved?

The synthesis involves multi-step reactions, typically including:

  • Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under reflux conditions with catalysts like p-toluenesulfonic acid .
  • Substituent Introduction : Alkylation or nucleophilic substitution to attach benzyl/isopropyl groups. For example, 4-methoxyphenyl moieties are introduced via coupling reactions using activated intermediates .
  • Urea Linkage : Reaction of amines with isocyanates (e.g., benzyl isocyanate) in anhydrous solvents like THF or DCM .

Q. Yield Optimization Strategies :

  • Use flow chemistry for precise control of reaction parameters (temperature, stoichiometry) .
  • Purify intermediates via column chromatography or recrystallization to minimize side products .
  • Monitor reactions in real-time using HPLC or inline IR spectroscopy .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrrolidinone carbonyl at ~170 ppm) .
    • 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities in the urea and pyrrolidinone moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns in the urea group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS .
  • Metabolic Interference : Conduct in vitro hepatocyte metabolism studies to identify active/inactive metabolites .

Q. Methodological Recommendations :

  • Validate findings using orthogonal assays (e.g., SPR for binding affinity, enzymatic colorimetric assays) .
  • Perform dose-response curves with ≥10 concentration points to calculate accurate IC₅₀ values .

Q. What strategies are recommended for probing the compound’s mechanism of action in vivo?

  • Target Identification :
    • Use affinity chromatography with a biotinylated derivative to pull down binding proteins .
    • Apply CRISPR-Cas9 screens to identify genetic sensitizers/resistors .
  • In Vivo Testing :
    • Rodent Models : Administer via oral gavage (10–50 mg/kg) and measure plasma pharmacokinetics (Cmax, Tmax, AUC) .
    • Toxicology : Assess liver/kidney function markers (ALT, creatinine) after 14-day repeated dosing .

Data Analysis and Interpretation

Q. How should researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

  • SAR Table : Compare substitutions and bioactivity (example):
Derivative SubstituentEnzyme Inhibition IC₅₀ (µM)Solubility (µg/mL)Reference
4-Methoxyphenyl (parent)2.1 ± 0.312.5
4-Fluorophenyl5.8 ± 0.98.2
3,4-Dimethoxyphenyl1.4 ± 0.26.7
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Technical Challenges

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification Bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography .
  • Isocyanate Handling : Use safer alternatives (e.g., carbamoyl chlorides) or flow reactors to minimize exposure .
  • Regioselectivity : Optimize protecting groups (e.g., Boc for amines) to direct reactivity in multi-step syntheses .

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